molecular formula C25H22FNO4 B6329221 Fmoc-L-2-methyl-4-fluorophenylalanine, 95% (Fmoc-L-Phe(2-Me,4-F)-OH) CAS No. 1217700-70-3

Fmoc-L-2-methyl-4-fluorophenylalanine, 95% (Fmoc-L-Phe(2-Me,4-F)-OH)

Cat. No. B6329221
CAS RN: 1217700-70-3
M. Wt: 419.4 g/mol
InChI Key: JIJRUMUJHWYHLC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . It has a molecular weight of 419.45 . The IUPAC name for this compound is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid . It is an off-white powder and is stored at temperatures between 0 - 8°C .


Molecular Structure Analysis

The InChI code for Fmoc-L-2-methyl-4-fluorophenylalanine is 1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-2-methyl-4-fluorophenylalanine is an off-white powder . It has a molecular weight of 419.45 and is stored at temperatures between 0 - 8°C .

Scientific Research Applications

Peptide Synthesis

“Fmoc-L-2-methyl-4-fluorophenylalanine” is used in the field of peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. It allows the peptide chain to be extended without unwanted side reactions.

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used up in further reactions.

Synthesis of Non-Natural Macrocyclic and Short Hydrophobic Peptides

“Fmoc-L-2-methyl-4-fluorophenylalanine” is used as a reactant in the synthesis of non-natural macrocyclic and short hydrophobic peptides . These peptides have potential applications in drug discovery and development.

C-H Activation Methodology

The phenylalanine derivative of this compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . C-H activation is a strategy in organic synthesis, and it’s about the cleavage of a carbon-hydrogen bond.

Ligand-Controlled C(sp3)–H Arylation and Olefination

This compound is used in ligand-controlled C(sp3)–H arylation and olefination in the synthesis of unnatural chiral α–amino acids . This process is crucial in the development of new pharmaceuticals.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJRUMUJHWYHLC-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-2-methyl-4-fluorophenylalanine

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